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Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a Bruton
tyrosine kinase (BTK) inhibitor.[1][2][3] Understanding the drug-drug interaction (DDI) potential
of ACP-5862 is critical for ensuring the safe and effective use of acalabrutinib, as both parent
drug and metabolite contribute to the overall clinical effect.[2][4] These application notes
provide a comprehensive experimental design to evaluate the DDI profile of ACP-5862 in vitro
and in vivo, in accordance with regulatory guidelines.

Pharmacokinetic Profile of ACP-5862:

e Metabolism: ACP-5862 is formed from acalabrutinib primarily through oxidation mediated by
the cytochrome P450 enzyme CYP3A4.[2][4][5] CYP3A4 is also involved in the subsequent
metabolism of ACP-5862.[1]

o Transporters: Both acalabrutinib and ACP-5862 are substrates of the efflux transporters P-
glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[2][4]

« Inhibitory Potential: In vitro studies have shown that ACP-5862 is a weak time-dependent
inhibitor of CYP3A4 and CYP2C8.[1][6]
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Based on this profile, the experimental design will focus on interactions involving CYP3A4,
CYP2C8, P-gp, and BCRP.

Data Presentation: Summary of Potential In Vitro
DDI Study Outcomes

The following tables are structured to present the quantitative data that would be generated
from the described experimental protocols.

Table 1: ACP-5862 as a Potential Inhibitor of Cytochrome P450 Enzymes

o Probe
Enzyme Inhibition Type ICso0 (pM) Ki (pM)
Substrate
] ) [Experimental [Experimental
CYP3A4 Time-Dependent  Midazolam
Value] Value]
] o [Experimental [Experimental
CYP2C8 Time-Dependent  Amodiaquine
Value] Value]
) ) [Experimental [Experimental
CYP1A2 Reversible Phenacetin
Value] Value]
) ) [Experimental [Experimental
CYP2B6 Reversible Bupropion
Value] Value]
) ) [Experimental [Experimental
CYP2C9 Reversible Diclofenac
Value] Value]
) ] [Experimental [Experimental
CYP2C19 Reversible S-Mephenytoin
Value] Value]
) Dextromethorpha  [Experimental [Experimental
CYP2D6 Reversible

n

Value]

Value]

Table 2: ACP-5862 as a Potential Inducer of Cytochrome P450 Enzymes
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o Fold Fold
Test Positive . .
Enzyme Parameter Induction Induction
System Control
(ACP-5862) (Control)
Human Rifampicin [Experimental  [Experimental
CYP3A4 mRNA
Hepatocytes (10 pm) Value] Value]
Human Omeprazole [Experimental  [Experimental
CYP1A2 mRNA
Hepatocytes (50 pm) Value] Value]
Human Phenaobarbital [Experimental  [Experimental
CYP2B6 MRNA
Hepatocytes (750 um) Value] Value]
Table 3: ACP-5862 Interaction with P-gp and BCRP Transporters
Probe
Transporter Assay Type Test System Result
Substrate
Substrate MDCK-MDR1 Efflux Ratio:
P-gp (MDR1) N/A
Assessment cells [Value]
o MDCK-MDR1 o ICso0 (UM):
P-gp (MDR1) Inhibition Digoxin
cells [Value]
Substrate Efflux Ratio:
BCRP Caco-2 cells N/A
Assessment [Value]
- . ICso (UM):
BCRP Inhibition Caco-2 cells Prazosin
[Value]
Table 4: Plasma Protein Binding of ACP-5862
] Fraction Unbound
Species Method % Bound
(fu)
Human Equilibrium Dialysis [Experimental Value] [Experimental Value]
Rat Equilibrium Dialysis [Experimental Value] [Experimental Value]
Dog Equilibrium Dialysis [Experimental Value] [Experimental Value]
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Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assays

Objective: To determine the potential of ACP-5862 to inhibit major human CYP isoforms.
Methodology:
o Test System: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes.

o Reversible Inhibition (for all major CYPSs):

[e]

Prepare a series of concentrations of ACP-5862.

o Incubate ACP-5862 with HLM and a specific CYP probe substrate (at a concentration
approximate to its Km) in the presence of an NADPH-generating system.

o After a defined incubation period, stop the reaction.
o Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

o Calculate the percent inhibition at each ACP-5862 concentration and determine the I1Cso

value.

o Time-Dependent Inhibition (TDI) for CYP3A4 and CYP2C8:

[e]

Pre-incubate ACP-5862 with HLM and an NADPH-generating system for various time
points (e.g., 0, 15, 30 minutes).

[e]

Following pre-incubation, add the probe substrate to initiate the reaction.

o

After a short incubation period, terminate the reaction and quantify metabolite formation.

An increase in inhibitory potency with pre-incubation time suggests TDI. Determine Ki and

[¢]

Kina.t Values.

o Data Analysis:
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o 1Cso values are determined by plotting the percent inhibition versus the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

o Kivalues can be calculated from ICso values using the Cheng-Prusoff equation for
reversible inhibitors.

Protocol 2: In Vitro Cytochrome P450 Induction Assays

Objective: To evaluate the potential of ACP-5862 to induce the expression of CYP1A2,
CYP2B6, and CYP3A4.

Methodology:

Test System: Cryopreserved primary human hepatocytes from at least three different donors.

Treatment: Culture hepatocytes and treat with multiple concentrations of ACP-5862, a
positive control inducer (e.qg., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.

Endpoint Measurement:
o Harvest the cells and isolate mRNA.

o Perform quantitative real-time PCR (QRT-PCR) to measure the relative mRNA levels of the
target CYP enzymes.

Data Analysis:
o Calculate the fold induction of MRNA expression relative to the vehicle control.

o Compare the induction potential of ACP-5862 to that of the positive control.

Protocol 3: Transporter Interaction Assays (P-gp and
BCRP)

Obijective: To determine if ACP-5862 is a substrate and/or inhibitor of P-gp and BCRP.

Methodology:
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e Test System:

o For P-gp: MDCKII cells overexpressing human MDR1 (MDCK-MDR1) and wild-type
MDCKII cells as a control.

o For BCRP: Caco-2 cells, which endogenously express BCRP.

o Substrate Assessment (Bidirectional Transport Assay):

[e]

Culture the cells on permeable Transwell® supports to form a polarized monolayer.
o Add ACP-5862 to either the apical (A) or basolateral (B) chamber.

o At various time points, sample the medium from the opposite chamber and quantify the
concentration of ACP-5862 using LC-MS/MS.

o Calculate the apparent permeability coefficients (Papp) in both directions (A-to-B and B-to-
A).

o An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux.
The involvement of a specific transporter can be confirmed by running the assay in the
presence of a known inhibitor.

¢ Inhibition Assessment:

o Perform a bidirectional transport assay with a known probe substrate for the transporter
(e.g., digoxin for P-gp, prazosin for BCRP).

o Conduct the assay in the presence of various concentrations of ACP-5862.

o A concentration-dependent decrease in the efflux of the probe substrate indicates
inhibition by ACP-5862.

o Calculate the ICso value for inhibition.

Protocol 4: Plasma Protein Binding Assay

Objective: To determine the extent to which ACP-5862 binds to plasma proteins.
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Methodology:

e Method: Equilibrium dialysis is the gold-standard method.

e Procedure:

o Place plasma containing ACP-5862 on one side of a semipermeable membrane and a

protein-free buffer on the other side.
o Allow the system to equilibrate at 37°C.

o After equilibration, measure the concentration of ACP-5862 in both the plasma and buffer

compartments using LC-MS/MS.

o Data Analysis:

o Calculate the percentage of ACP-5862 bound to plasma proteins and the fraction unbound

(fu).

Visualizations
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Caption: Overall workflow for ACP-5862 drug interaction studies.
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Caption: Metabolic and activity pathway of acalabrutinib and ACP-5862.
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Caption: Decision tree for clinical DDI study based on in vitro data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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